molecular formula C21H25N3O2 B2639988 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide CAS No. 1799254-62-8

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide

Cat. No. B2639988
CAS RN: 1799254-62-8
M. Wt: 351.45
InChI Key: FJKPLLNEHFRRLT-ZHACJKMWSA-N
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Description

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide, also known as CTMP, is a synthetic compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase B (PKB), also known as Akt, which plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. CTMP has been shown to have significant potential in the treatment of various diseases, including cancer, diabetes, and neurological disorders.

Scientific Research Applications

Anticancer Properties

The compound has garnered attention due to its potential as an anticancer agent. Researchers have synthesized novel 1,2,4-triazole derivatives containing this compound and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic activity, with IC50 values lower than 12 μM against the Hela cell line .

Pharmacological Studies

The 1,2,4-triazole ring scaffold, present in this compound, is known for its ability to form hydrogen bonds with various targets. Consequently, it enhances pharmacokinetics, pharmacological properties, and toxicological profiles of compounds. Researchers have explored the binding modes of these derivatives within the aromatase enzyme’s active site, providing insights into their mechanism of action .

Selectivity Studies

Safety evaluations on normal cell lines (such as MRC-5) revealed that most synthesized compounds exhibit proper selectivity, minimizing harm to healthy cells while targeting cancerous ones. This selectivity is crucial for developing effective therapies .

Other Potential Applications

Beyond cancer research, this compound’s unique structure may find applications in other areas, such as inflammation, neurodegenerative diseases, or infectious diseases. However, further studies are needed to explore these possibilities.

properties

IUPAC Name

(E)-N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-21(11-10-16-6-2-1-3-7-16)22-14-19-18-15-26-13-12-20(18)24(23-19)17-8-4-5-9-17/h1-3,6-7,10-11,17H,4-5,8-9,12-15H2,(H,22,25)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKPLLNEHFRRLT-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide

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